B-Estradiol 3-glycidyl ether
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Overview
Description
B-Estradiol 3-glycidyl ether: is a synthetic derivative of estradiol, a form of estrogen, which is a primary female sex hormone. This compound is characterized by the presence of a glycidyl ether group at the third position of the estradiol molecule. It is primarily used in scientific research for preparing estradiol conjugates and studying hormone-related functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: B-Estradiol 3-glycidyl ether is synthesized through a chemical reaction involving estradiol and glycidyl etherThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the chemical reactions and purification processes required .
Chemical Reactions Analysis
Types of Reactions: B-Estradiol 3-glycidyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estradiol derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
B-Estradiol 3-glycidyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various estradiol derivatives and conjugates.
Biology: Utilized in studies related to hormone functions and interactions.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer research.
Industry: Used in the development of hormone-related products and materials.
Mechanism of Action
The mechanism of action of B-Estradiol 3-glycidyl ether involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and non-reproductive functions .
Comparison with Similar Compounds
Estradiol: The parent compound, primarily used in hormone replacement therapy.
Estrone: Another form of estrogen, less potent than estradiol.
Estriol: A weaker estrogen, often used in combination with other estrogens for therapeutic purposes.
Uniqueness: B-Estradiol 3-glycidyl ether is unique due to the presence of the glycidyl ether group, which enhances its reactivity and allows for the formation of various conjugates. This makes it particularly valuable in research settings where specific modifications of the estradiol molecule are required .
Properties
CAS No. |
132008-46-9 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxiran-2-ylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O3/c1-21-9-8-17-16-5-3-14(23-11-15-12-24-15)10-13(16)2-4-18(17)19(21)6-7-20(21)22/h3,5,10,15,17-20,22H,2,4,6-9,11-12H2,1H3/t15?,17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
RBGCCCXOAAJQHS-GHBHFERXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Origin of Product |
United States |
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